molecular formula C26H43NO7S B1249697 3,12-Dihydroxy-7-oxocholanoyltaurine

3,12-Dihydroxy-7-oxocholanoyltaurine

Cat. No. B1249697
M. Wt: 513.7 g/mol
InChI Key: VXWYZDSFMHCNQA-UUGCEIAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-oxotaurodeoxycholic acid is a bile acid taurine conjugate derived from 7-oxodeoxycholic acid. It is a bile acid taurine conjugate, a 3alpha-hydroxy steroid, a 7-oxo steroid, a 12alpha-hydroxy steroid and a monocarboxylic acid amide. It derives from a taurodeoxycholic acid. It is a conjugate acid of a 7-oxotaurodeoxycholate.

Scientific Research Applications

Metabolic Pathways and Bile Acid Biosynthesis

Research has explored the metabolic pathways of oxocholanic acids, including 3,12-dihydroxy-7-oxocholanoyltaurine. Studies have shown that in rat liver, the 3-oxo group of oxocholanic acids is reduced to 3 alpha-hydroxy metabolites, while the 7-oxo group is partially excreted unchanged or as 7 alpha-hydroxy metabolites (Anwer & Hegner, 1982). This research provides valuable insights into the metabolism of bile acids, which are crucial for digestion and absorption of dietary fats.

Role in Neurological Disorders

Research involving dihydroxyoxocholestenoic acids, related to 3,12-dihydroxy-7-oxocholanoyltaurine, has been conducted to understand their presence in human cerebrospinal fluid and plasma. These studies found that even in cases of cerebrotendinous xanthomatosis, where bile acid biosynthesis is disrupted, certain oxocholestenoic acids were still synthesized. This indicates a potential role of these acids in neurological disorders (Abdel-Khalik et al., 2018).

Effects on Biliary Lipid Secretion

In studies involving dogs, it was observed that 3,12-dihydroxy-7-oxocholanoyltaurine affected bile flow and biliary lipid secretion. This compound was secreted efficiently in bile and exhibited effects on lipid secretion (Danzinger et al., 1984). Such findings are critical for understanding the role of bile acids in lipid metabolism and liver function.

Applications in Drug Solubility

The conjugation of amino acids with bile acids, including derivatives of 3,12-dihydroxy-7-oxocholanoyltaurine, has been explored to enhance the solubility and dissolution of poorly water-soluble drugs like indomethacin and phenylbutazone. This research suggests potential pharmaceutical applications of these bile acids (Tripathi et al., 1992).

Structural Studies and Crystallography

Crystal structure studies of oxo-cholic acids, closely related to 3,12-dihydroxy-7-oxocholanoyltaurine, have been conducted to understand their molecular aggregations and interactions. These studies reveal the supramolecular architectures formed by these acids, contributing to the understanding of their physical and chemical properties (Bertolasi et al., 2005).

properties

Product Name

3,12-Dihydroxy-7-oxocholanoyltaurine

Molecular Formula

C26H43NO7S

Molecular Weight

513.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H43NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-20,22,24,28,30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,22+,24+,25+,26-/m1/s1

InChI Key

VXWYZDSFMHCNQA-UUGCEIAESA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C

synonyms

3 alpha,12 alpha-dihydroxy-7-keto-5 beta-cholanoyltaurine
3,12-dihydroxy-7-oxocholanoyltaurine
3,12-HOCT
tauro-3 alpha,12 alpha-dihydroxy-7-keto-5-beta-cholanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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